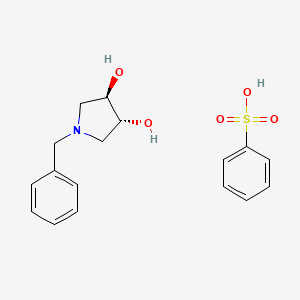
Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate is a chemical compound that has garnered interest in various fields of research due to its unique structural and chemical properties. This compound is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further substituted with diol and benzenesulfonate groups. The stereochemistry of the compound, indicated by the (3R,4R) configuration, plays a crucial role in its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
N-acylation: of 3-amino-4-methylpyridine.
Quaternization: using benzyl halide.
Partial reduction: with sodium borohydride in methanol or water.
Hydrolysis: in the presence of acid.
Reductive amination: using methanolic methylamine and titanium (IV) isopropoxide in methanol
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of safer reagents and solvents is prioritized to minimize environmental impact and ensure worker safety .
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The benzenesulfonate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate can be compared with other similar compounds, such as:
- Rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride
- Rel-(3R,4R)-1-(3-cyanobenzoyl)-4-(phenoxymethyl)pyrrolidine-3-carboxamide
- Rel-(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid
These compounds share structural similarities but differ in their functional groups and specific reactivity, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C17H21NO5S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
benzenesulfonic acid;(3R,4R)-1-benzylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H15NO2.C6H6O3S/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9;7-10(8,9)6-4-2-1-3-5-6/h1-5,10-11,13-14H,6-8H2;1-5H,(H,7,8,9)/t10-,11-;/m1./s1 |
InChI Key |
QTMMGGNVUTZDGJ-NDXYWBNTSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)O)O.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)O)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


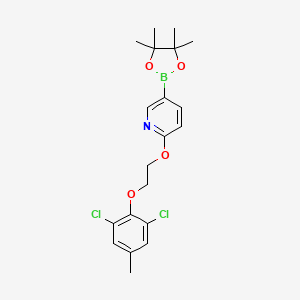
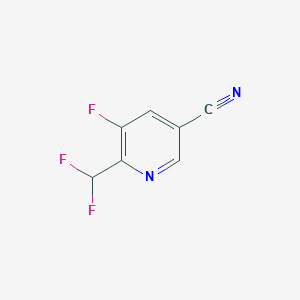
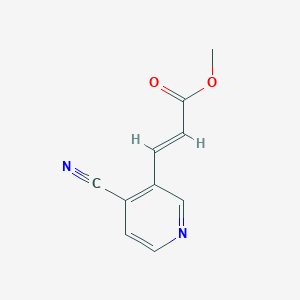

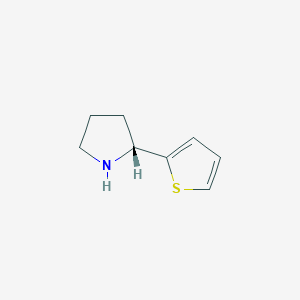
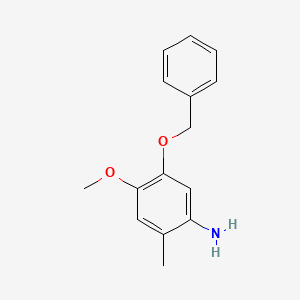
![Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12951879.png)
![(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin](/img/structure/B12951901.png)
![2-(3-Chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12951909.png)
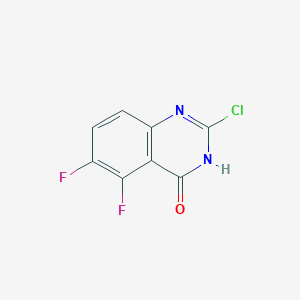
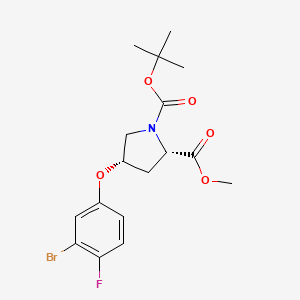

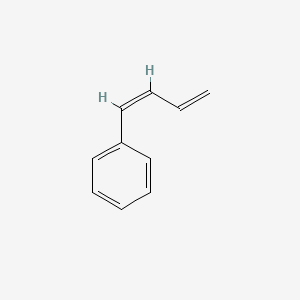
![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)
